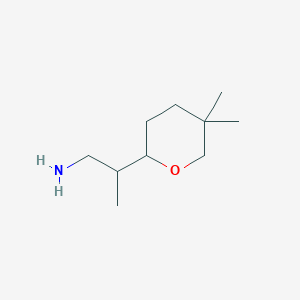
2-Chloro-N-ethyl-N-(5-hydroxynaphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-ethyl-N-(5-hydroxynaphthalen-1-yl)acetamide is an organic compound with a complex structure that includes a chloro group, an ethyl group, and a hydroxynaphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-ethyl-N-(5-hydroxynaphthalen-1-yl)acetamide typically involves the reaction of 5-hydroxynaphthalene-1-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethylamine to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reactivity of the chloroacetyl chloride and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Chloro-N-ethyl-N-(5-hydroxynaphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 2-Chloro-N-ethyl-N-(5-oxonaphthalen-1-yl)acetamide.
Reduction: Formation of N-ethyl-N-(5-hydroxynaphthalen-1-yl)acetamide.
Substitution: Formation of 2-Azido-N-ethyl-N-(5-hydroxynaphthalen-1-yl)acetamide or 2-Thio-N-ethyl-N-(5-hydroxynaphthalen-1-yl)acetamide.
科学的研究の応用
2-Chloro-N-ethyl-N-(5-hydroxynaphthalen-1-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-N-ethyl-N-(5-hydroxynaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The hydroxyl group allows for hydrogen bonding with biological macromolecules, while the chloro and ethyl groups contribute to its lipophilicity, facilitating its passage through cell membranes. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-ethyl-N-(1-hydroxynaphthalen-5-yl)acetamide
- 2-Chloro-N-(5’-hydroxynaphthalen-1’-yl)acetamide
Comparison
Compared to its analogs, 2-Chloro-N-ethyl-N-(5-hydroxynaphthalen-1-yl)acetamide is unique due to the position of the hydroxyl group on the naphthalene ring, which can significantly influence its reactivity and interaction with biological targets. This positional difference can lead to variations in its chemical behavior and biological activity, making it a compound of particular interest in research.
特性
IUPAC Name |
2-chloro-N-ethyl-N-(5-hydroxynaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-2-16(14(18)9-15)12-7-3-6-11-10(12)5-4-8-13(11)17/h3-8,17H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKXSUPLRYLDNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC2=C1C=CC=C2O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2521275.png)
![6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2521276.png)





![N-{[5-(butan-2-ylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2521284.png)
![4-Bromo-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2521288.png)



![4-methoxy-3-{[2-oxo-6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2,3-dihydro-1,3-benzoxazol-3-yl]methyl}benzaldehyde](/img/structure/B2521295.png)

